molecular formula C16H15BrN2OS B11537788 2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide

2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B11537788
M. Wt: 363.3 g/mol
InChI Key: KQPLBEHQNYDNEK-VCHYOVAHSA-N
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Description

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a sulfanyl group, and an acetohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then reacted with phenylhydrazine in the presence of acetic acid to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The bromophenyl and sulfanyl groups can interact with enzymes or receptors, modulating their activity. The hydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15BrN2OS

Molecular Weight

363.3 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[(4-bromophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H15BrN2OS/c17-15-8-6-14(7-9-15)11-21-12-16(20)19-18-10-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,20)/b18-10+

InChI Key

KQPLBEHQNYDNEK-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)Br

Origin of Product

United States

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